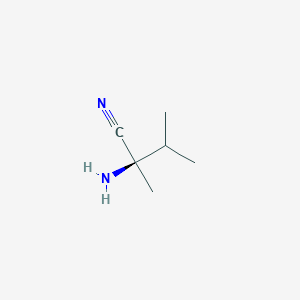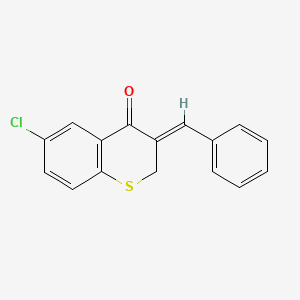
3-Deoxy-3-acetyl abiraterone-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-acetyl abiraterone-3-ene is a chemical compound with the molecular formula C26H31NO and a molecular weight of 373.54 g/mol . It is an impurity of Abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), which is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-acetyl abiraterone-3-ene involves multiple steps, starting from the parent compound AbirateroneThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with heating to facilitate the reactions .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-acetyl abiraterone-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acetyl group or other functional groups in the molecule.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-Deoxy-3-acetyl abiraterone-3-ene is primarily used in pharmaceutical research as an analytical impurity for Abiraterone. It helps in the identification, characterization, and quantification of process-related impurities in Abiraterone acetate bulk drugs . Additionally, it is used in the development and validation of analytical methods, quality control applications, and regulatory compliance .
Mechanism of Action
The mechanism of action of 3-Deoxy-3-acetyl abiraterone-3-ene is similar to that of Abiraterone. It acts as an inhibitor of the steroidal enzyme CYP17A1, which is involved in androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that can stimulate the growth of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Deoxy-3-chloroabiraterone: Another impurity of Abiraterone with a similar structure but different functional groups.
3-Keto Abiraterone: A related compound with a keto group at the 3-position instead of an acetyl group
Uniqueness
3-Deoxy-3-acetyl abiraterone-3-ene is unique due to its specific structural modifications, which make it a valuable analytical impurity for studying the stability and degradation of Abiraterone. Its presence helps ensure the purity and efficacy of Abiraterone-based pharmaceuticals .
Properties
CAS No. |
2484719-12-0 |
|---|---|
Molecular Formula |
C26H33NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone |
InChI |
InChI=1S/C26H33NO/c1-17(28)18-10-12-25(2)20(15-18)6-7-21-23-9-8-22(19-5-4-14-27-16-19)26(23,3)13-11-24(21)25/h4-6,8,14,16,18,21,23-24H,7,9-13,15H2,1-3H3/t18?,21-,23-,24-,25-,26+/m0/s1 |
InChI Key |
UAGUPKOGAAVASF-GUXPWDQMSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CC(=O)C1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


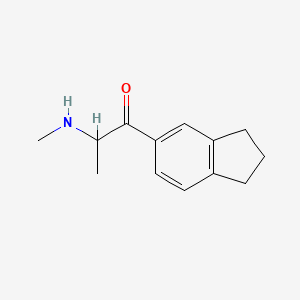
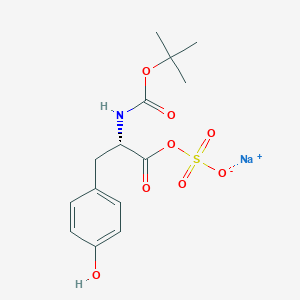
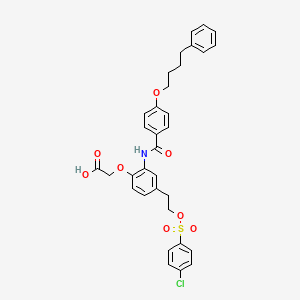
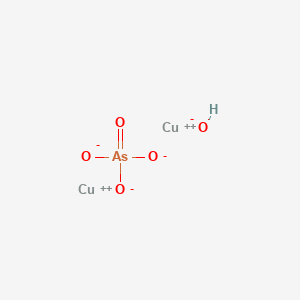
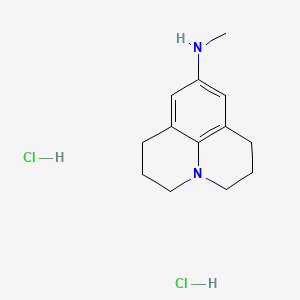


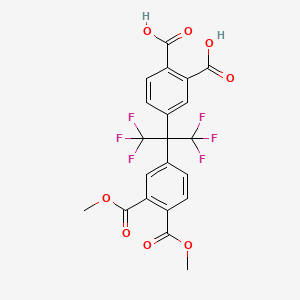
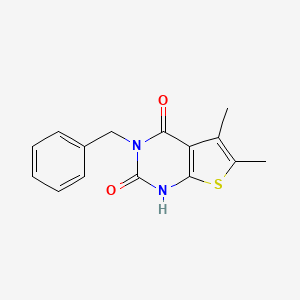
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)
